2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C13H12N4OS |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H12N4OS/c1-2-11(18-6-1)12-15-13-14-5-3-10(17(13)16-12)9-4-7-19-8-9/h3-5,7-8,11H,1-2,6H2 |
InChI Key |
YEVSKSQQYIHBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly.
Chemical Reactions Analysis
Synthetic Routes and Key Functionalization Steps
The synthesis of 2-(tetrahydrofuran-2-yl)-7-(thiophen-3-yl) triazolo[1,5-a]pyrimidine involves multi-step reactions, typically including:
-
Cyclocondensation : Reaction of 5-amino-1,2,4-triazole with β-diketones (e.g., tetrahydrofuran-2-carbonyl derivatives) under acidic conditions to form the triazolo-pyrimidine core .
-
Cross-Coupling : Suzuki-Miyaura coupling introduces the thiophen-3-yl group at position 7 using palladium catalysts.
Table 1: Representative Synthetic Conditions
Electrophilic Aromatic Substitution (EAS)
The thiophen-3-yl group undergoes EAS at the α- and β-positions due to its electron-rich nature. Common reactions include:
-
Halogenation : Bromination with NBS (N-bromosuccinimide) in DMF yields 5-bromo-thiophene derivatives .
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 of the thiophene ring .
Table 2: EAS Reaction Parameters
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 50°C, 3h | 5-Bromo-thiophen-3-yl derivative | 85% | |
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 1h | 4-Nitro-thiophen-3-yl derivative | 68% |
Nucleophilic Substitution at the Triazole Ring
The triazolo-pyrimidine core participates in nucleophilic substitutions, particularly at position 2 (tetrahydrofuran substituent):
-
Hydrolysis : Treatment with NaOH/EtOH converts the tetrahydrofuran-2-yl group to a hydroxylated derivative .
-
Amination : Reaction with NH₃ in THF replaces the tetrahydrofuran moiety with an amino group .
Table 3: Nucleophilic Substitution Outcomes
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, EtOH, reflux, 4h | 2-Hydroxy-7-(thiophen-3-yl) derivative | 73% | |
| Amination | NH₃ (gas), THF, 60°C, 12h | 2-Amino-7-(thiophen-3-yl) derivative | 65% |
Oxidation and Reduction Reactions
-
Oxidation of Tetrahydrofuran : MnO₂ in CH₂Cl₂ oxidizes the tetrahydrofuran ring to γ-butyrolactone.
-
Reduction of Thiophene : H₂/Pd-C reduces the thiophene ring to a thiolane (tetrahydrothiophene).
Table 4: Redox Reaction Profiles
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂, rt, 8h | γ-Butyrolactone derivative | 58% | |
| Reduction | H₂ (1 atm), Pd-C, EtOH, 50°C, 6h | Thiolane derivative | 82% |
Cycloaddition and Cross-Coupling Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes to form fused tricyclic systems . Additionally, the thiophene moiety enables Suzuki couplings for further functionalization.
Stability and Degradation Pathways
-
Thermal Decomposition : Degrades above 250°C, releasing SO₂ (from thiophene) and CO (from lactone intermediates).
-
Photolytic Cleavage : UV light (254 nm) cleaves the triazole ring, forming pyrimidine fragments .
Comparative Reactivity Insights
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antifungal properties. For instance, compounds synthesized from similar frameworks have shown promising results against various fungal pathogens:
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5l | B. cinerea | 100 |
| 5v | S. sclerotiorum | 82.73 |
These findings indicate that the triazolo[1,5-a]pyrimidine scaffold can be optimized for enhanced antifungal activity against common agricultural pathogens .
Anticancer Activity
The compound also shows potential as an anticancer agent. In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer). For example, the synthesized compounds demonstrated varying degrees of activity at concentrations around 5 μg/ml, although they were less potent than established chemotherapeutics like doxorubicin .
Case Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives based on the triazolo[1,5-a]pyrimidine structure were synthesized and evaluated for their biological activities. The study focused on modifying the substituents on the pyrimidine ring to enhance antifungal and anticancer properties. Results showed that specific substitutions led to improved efficacy against targeted pathogens and cancer cells .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research has been conducted to establish a structure-activity relationship for triazolo[1,5-a]pyrimidines. By systematically altering functional groups on the core structure, researchers identified key modifications that significantly increased antifungal potency and reduced cytotoxicity towards normal cells .
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a NAMPT activator, it catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a crucial role in various biological processes, including metabolism and aging . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of triazolopyrimidines are heavily influenced by substituents at the 2- and 7-positions. Key comparisons include:
- Key Observations: THF vs. Furyl/Amino Groups: The THF substituent in the target compound may enhance solubility compared to aromatic furyl or amino groups (e.g., SCH 442416) but could reduce receptor-binding specificity . Thiophene vs.
Physicochemical Properties
Biological Activity
The compound 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its unique structural attributes and potential biological activities. This article explores its biological activity based on recent research findings, case studies, and comparative analyses with similar compounds.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₂N₄OS
- Molecular Weight : 272.33 g/mol
- CAS Number : 1435997-66-2
The compound features a triazolo-pyrimidine framework combined with a tetrahydrofuran moiety and a thiophene ring, contributing to its distinctive chemical properties and biological interactions .
Structural Comparison
A comparison of structurally similar compounds reveals variations in their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-(Thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyridine | Lacks tetrahydrofuran moiety | Anticancer activity |
| 2-(Furanyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine | Contains a furan instead of tetrahydrofuran | Anti-inflammatory properties |
| 5-(Phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Different substitution pattern | Broad-spectrum antimicrobial activity |
The combination of the tetrahydrofuran and thiophene in our compound may enhance its pharmacological profile compared to these similar compounds .
Anticancer Properties
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant anticancer activities. A study evaluating various derivatives demonstrated that specific analogs can inhibit the growth of cancer cell lines effectively:
- Compound H12 showed antiproliferative activities against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cell lines with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .
- Mechanistic studies revealed that H12 inhibits the ERK signaling pathway, leading to reduced phosphorylation of critical proteins involved in cell proliferation and survival .
Antiviral Activity
The triazolo[1,5-a]pyrimidine scaffold has also been explored for antiviral applications. Notably, compounds have been identified that inhibit HIV-1 RNase H activity without affecting reverse transcriptase functions. This dual-targeting approach highlights the potential for developing antiviral agents from this compound class .
Other Biological Activities
In addition to anticancer and antiviral effects, derivatives of the triazolo[1,5-a]pyrimidine framework have shown:
- Antibacterial properties against various strains.
- Anti-inflammatory effects in preclinical models.
Synthesis and Evaluation
A study focused on synthesizing derivatives of triazolo[1,5-a]pyrimidines highlighted the microwave-assisted synthesis method as efficient for producing compounds with enhanced biological activities . The synthesized compounds were evaluated for their inhibitory effects on cell growth across multiple cancer cell lines.
Mechanistic Insights
Investigations into the mechanisms of action for these compounds revealed that they often act by disrupting critical cellular pathways involved in proliferation and survival. For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as ERK and tubulin polymerization .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine?
- Answer : Multi-component reactions (MCRs) are widely used for triazolopyrimidine synthesis. For example, aminoguanidine can react with β-keto esters (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in dimethylformamide (DMF) to form the triazolopyrimidine core . To introduce the tetrahydrofuran and thiophene moieties, nucleophilic C–H functionalization at the C-5 and C-7 positions using Grignard reagents or cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed . Purification typically involves crystallization from ethanol.
Q. How should researchers characterize the structural integrity of this compound?
- Answer : Comprehensive characterization requires:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH groups in tetrahydrofuran rings) .
- X-ray crystallography : To resolve stereochemistry and verify the fused triazolopyrimidine core, as demonstrated in related tetrahydro-triazolopyrimidine derivatives .
- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
Q. What role do the tetrahydrofuran and thiophene substituents play in modulating reactivity?
- Answer : The tetrahydrofuran group is electron-donating, enhancing nucleophilic reactivity at adjacent positions, while the thiophene moiety contributes π-conjugation and potential sulfur-mediated interactions (e.g., in enzyme binding). These effects can be quantified via Hammett constants or computational studies (DFT) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or substituent stereochemistry. For example:
- Enzyme inhibition assays : Verify purity (>95%) and use standardized protocols (e.g., kinase inhibition assays for pyrimidine derivatives) .
- Structural analogs : Compare activity of 2-(tetrahydrofuran-2-yl) vs. non-cyclic ether substituents to isolate electronic vs. steric effects .
Q. What strategies optimize the photophysical properties of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine for sensing applications?
- Answer : The push-pull electronic configuration of the triazolopyrimidine core can be tuned by:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF) at C-5 or electron-donating groups (e.g., -OCH) at C-7 to alter absorption/emission spectra .
- Solvatochromic studies : Assess polarity-dependent fluorescence shifts in solvents like THF or DMSO .
Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT calculations : Map frontier molecular orbitals (FMOs) to identify reactive sites. For example, the C-2 position in triazolopyrimidines often exhibits high electrophilicity .
- Molecular docking : Predict binding affinities for biological targets (e.g., adenosine receptors) by modeling interactions with the thiophene sulfur and tetrahydrofuran oxygen .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?
- Answer : Tetrahydrofuran rings introduce stereocenters, requiring:
- Chiral resolution : Use chiral HPLC or diastereomeric salt formation .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd with BINAP ligands) during ring-forming steps .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for triazolopyrimidine derivatives?
- Answer : Yield variations often stem from:
- Reaction solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions vs. THF or ethanol .
- Substituent steric effects : Bulky groups (e.g., 2,4,6-trimethoxybenzyl) reduce yields due to hindered cyclization .
- Validation : Replicate key steps (e.g., MCRs) under inert atmospheres to exclude oxidative byproducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
